DHFR Inhibition Potency: Thiazolo[4,5-d]pyridazine Scaffold versus Methotrexate Benchmark
The thiazolo[4,5-d]pyridazine scaffold — the core of the CAS 946228-46-2 isomer of C17H13N5OS3 — has demonstrated DHFR inhibitory activity in the same potency range as the clinical antifolate methotrexate (MTX). The most active published thiazolo[4,5-d]pyridazine congener (Compound 26) achieved a DHFR IC50 of 0.06 μM, which is comparable to MTX (IC50 0.08 μM) [1]. Compound 26 also proved lethal to the HS 578T breast cancer cell line with an IC50 of 0.8 μM, inducing cell cycle arrest and apoptosis [1]. In a follow-on study, the bicyclic thiazolo[4,5-d]pyridazine analogues (compounds 18 and 19) showed decreased DHFR inhibition compared to the monocyclic 1,3-thiazole lead (Compound 13, IC50 0.05 ± 0.001 μM), while the tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazines (e.g., Compound 43, IC50 0.06 μM) regained potency [2]. This SAR indicates that the thiazolo[4,5-d]pyridazine scaffold occupancy at the DHFR binding site — involving key interactions with Phe31 and Arg22 — is sensitive to the nature of the appended substituent [1]. The CAS 946228-46-2 isomer, bearing a distinct N-(thiazol-2-yl)acetamide side chain rather than the thioureido function of Compound 26, occupies a differentiated chemical space within this SAR series . Direct quantitative potency data for CAS 946228-46-2 itself are not available in the peer-reviewed literature; the above values represent the closest validated class-level comparators.
| Evidence Dimension | DHFR enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No direct published IC50 for CAS 946228-46-2; scaffold most active congener (Compound 26): DHFR IC50 = 0.06 μM; HS 578T cellular IC50 = 0.8 μM |
| Comparator Or Baseline | Methotrexate (MTX): DHFR IC50 = 0.08 μM; Compound 13 (monocyclic 1,3-thiazole): DHFR IC50 = 0.05 μM; Compound 43 (tricyclic imidazo-thiazolo-pyridazine): DHFR IC50 = 0.06 μM |
| Quantified Difference | Compound 26 is 1.3-fold more potent than MTX at DHFR (0.06 vs. 0.08 μM). Ring expansion of the monocyclic 1,3-thiazole (Compound 13) into the bicyclic thiazolo[4,5-d]pyridazine (Compounds 18, 19) decreased DHFR inhibition activity. |
| Conditions | In vitro DHFR enzyme inhibition assay; HS 578T breast cancer cell line for cytotoxicity (Ewida et al., 2017); OVCAR-3 ovarian cancer and MDA-MB-435 melanoma cell lines (Ewida et al., 2018) |
Why This Matters
The thiazolo[4,5-d]pyridazine scaffold has validated DHFR inhibitory activity comparable to methotrexate, establishing a quantitative potency benchmark for procurement decisions where antifolate-targeted screening is the research objective.
- [1] Ewida MA, Abou El Ella DA, Lasheen DS, Ewida HA, El-Gazzar YI, El-Subbagh HI. Thiazolo[4,5-d]pyridazine Analogues as a New Class of Dihydrofolate Reductase (DHFR) Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Study. Bioorg Chem. 2017;74:228-237. doi:10.1016/j.bioorg.2017.08.010 View Source
- [2] Ewida MA, Abou El Ella DA, Lasheen DS, Ewida HA, El-Gazzar YI, El-Subbagh HI. Imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinone as a New Scaffold of DHFR Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Study. Bioorg Chem. 2018;80:11-23. doi:10.1016/j.bioorg.2018.05.025 View Source
